molecular formula C10H13NO B1370544 (3S,4R)-4-phenylpyrrolidin-3-ol

(3S,4R)-4-phenylpyrrolidin-3-ol

Cat. No.: B1370544
M. Wt: 163.22 g/mol
InChI Key: LKWOEDBCCDPEQB-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-Phenylpyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a phenyl substituent at the C4 position and a hydroxyl group at C3 in a stereospecific configuration. Its hydrochloride salt (CAS: 1008112-09-1) and hemioxalate form (CAS: 64670-57-1) are commercially available . Key physicochemical properties include:

  • Molecular Formula: C₁₀H₁₃NO (hydrochloride)
  • Molar Mass: 163.22 g/mol
  • Density: 1.118 g/cm³ (predicted)
  • Boiling Point: 314.5±42.0 °C (predicted)
  • pKa: 14.0±0.40 .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(3S,4R)-4-phenylpyrrolidin-3-ol

InChI

InChI=1S/C10H13NO/c12-10-7-11-6-9(10)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2/t9-,10+/m0/s1

InChI Key

LKWOEDBCCDPEQB-VHSXEESVSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)C2=CC=CC=C2

Canonical SMILES

C1C(C(CN1)O)C2=CC=CC=C2

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Core

Phenyl vs. Benzyl Derivatives
  • (3S,4R)-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid (CAS: 1049975-91-8): Fluorine introduction enhances electronegativity, improving metabolic stability and membrane permeability compared to the parent phenyl compound .
Halogen-Substituted Derivatives
  • (3S,4R)-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid (CAS: 1047651-79-5): Chlorine’s electron-withdrawing effects may influence electronic distribution, affecting interactions with enzymatic targets .
  • (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride (CAS: N/A): Fluorine at the para position and hydroxymethyl substitution introduce polarity and hydrogen-bonding capacity, contrasting with the unsubstituted phenyl group in the parent compound .

Functional Group Modifications

Hydroxyl and Hydroxymethyl Derivatives
  • (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride (CAS: 478922-47-3): The hydroxymethyl group enhances water solubility and provides an additional site for derivatization .
  • Dimethyl [2R,3R,4S)-2,4-diphenylpyrrolidin-3-yl]phosphonate (CAS: N/A): Phosphonate groups improve solubility in polar solvents and enable metal coordination, unlike the hydroxyl group in (3S,4R)-4-phenylpyrrolidin-3-ol .
Tosylated and Amino Derivatives

Stereochemical and Ring-Size Variations

Stereoisomers
  • (3S,4R)-4-Ethynylpyrrolidin-3-ol (CAS: 2165773-04-4): Ethynyl substitution introduces rigidity and linear geometry, contrasting with the planar phenyl group .
Piperidine vs. Pyrrolidine Analogs

Data Tables for Structural and Physicochemical Comparison

Table 1: Key Analogs of (3S,4R)-4-Phenylpyrrolidin-3-ol

Compound Name CAS Number Molecular Formula Substituents Key Properties
(3S,4R)-4-Phenylpyrrolidin-3-ol 1008112-09-1 C₁₀H₁₃NO Phenyl (C4), OH (C3) Density: 1.118 g/cm³
(3S,4R)-4-Benzylpyrrolidin-3-ol Custom C₁₁H₁₅NO Benzyl (C4), OH (C3) Increased hydrophobicity
(3S,4R)-4-(2-Fluorophenyl) analog 1049975-91-8 C₁₁H₁₂FNO₂ 2-Fluorophenyl (C4), COOH (C3) Enhanced metabolic stability
(3R,4S)-4-Phenylpyrrolidin-3-ol 64670-57-1 C₁₀H₁₃NO Phenyl (C4), OH (C3) Stereoisomer with altered activity

Table 2: Functional Group Impact on Properties

Functional Group Example Compound Effect on Properties
Hydroxymethyl (3R,5S)-5-(Hydroxymethyl) derivative Increased solubility, H-bonding sites
Phosphonate Dimethyl phosphonate analog Metal coordination, polar solubility
Tosyl (3S,4S)-4-Tosylated analog Enhanced stability, covalent binding

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